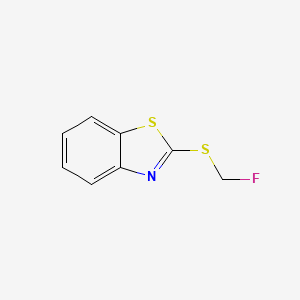
2-(Fluoromethylsulfanyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Fluoromethylsulfanyl)-1,3-benzothiazole is a heterocyclic organic compound that features a benzothiazole ring substituted with a fluoromethylsulfanyl group. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with a fluoromethylating agent. One common method is the reaction of 2-mercaptobenzothiazole with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethylsulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Fluoromethylsulfanyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Fluoromethylsulfanyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoromethylsulfanyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,3-benzothiazole: Similar structure but lacks the fluorine atom.
2-Chloromethylsulfanyl-1,3-benzothiazole: Similar structure with a chlorine atom instead of fluorine.
2-(Hydroxymethylsulfanyl)-1,3-benzothiazole: Similar structure with a hydroxyl group instead of fluorine.
Uniqueness
The presence of the fluoromethylsulfanyl group in 2-(Fluoromethylsulfanyl)-1,3-benzothiazole imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
189579-55-3 |
|---|---|
Molecular Formula |
C8H6FNS2 |
Molecular Weight |
199.261 |
IUPAC Name |
2-(fluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS2/c9-5-11-8-10-6-3-1-2-4-7(6)12-8/h1-4H,5H2 |
InChI Key |
YLCXNKKHKLPNQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCF |
Synonyms |
Benzothiazole, 2-[(fluoromethyl)thio]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylicacid,ethylester,endo-(9CI)](/img/new.no-structure.jpg)
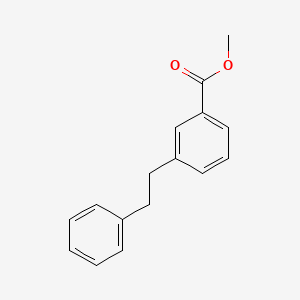
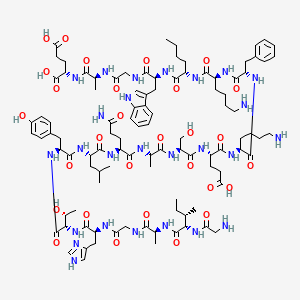

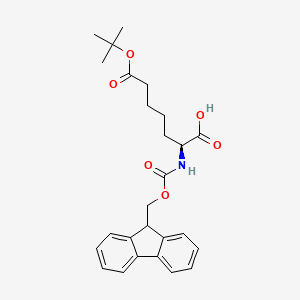
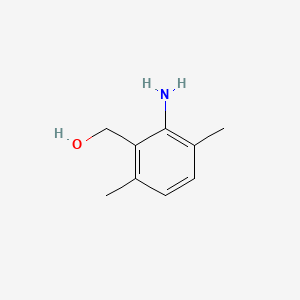
![Pyrazolo[1,5-a][1,2,4]triazolo[1,5-c][1,3,5]triazine](/img/structure/B573648.png)
![N-Butyl-N-[2-(1-cyclohexen-1-ylamino)-2-oxo-1-phenylethyl]benzamide](/img/structure/B573650.png)
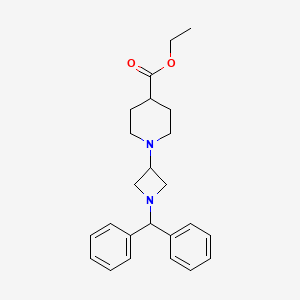
![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)
